1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound that features a piperidine ring fused with a tetrahydropyrazine-2,3-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with pyrazine-2,3-dione precursors in the presence of catalysts such as platinum or palladium . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with new functional groups attached to the piperidine ring.
Scientific Research Applications
1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancers.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: Shares a similar piperidine ring but differs in the fused heterocyclic structure.
1-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one: Another compound with a piperidine ring, but with a quinoline moiety instead of pyrazine.
Uniqueness: 1-(Piperidin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its specific combination of piperidine and pyrazine-2,3-dione rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-piperidin-4-yl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C9H13N3O2/c13-8-9(14)12(6-5-11-8)7-1-3-10-4-2-7/h5-7,10H,1-4H2,(H,11,13) |
InChI Key |
SAFQVVKEEZSCFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=CNC(=O)C2=O |
Origin of Product |
United States |
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